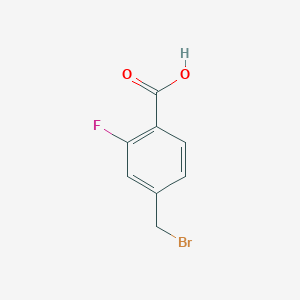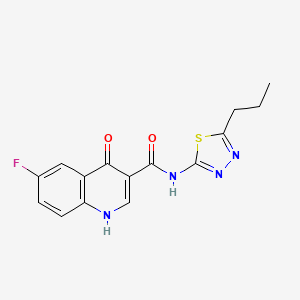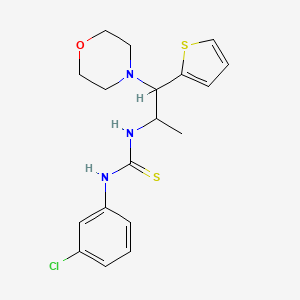
4-(Bromomethyl)-2-fluorobenzoic acid
Übersicht
Beschreibung
4-(Bromomethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the benzene ring
Wirkmechanismus
Target of Action
4-(Bromomethyl)-2-fluorobenzoic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the organoboron reagent used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The bromomethyl group in the compound provides the electrophilic character necessary for the oxidative addition step of the reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The reaction conditions are mild and tolerant of various functional groups, making it a widely used method in organic synthesis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorotoluene followed by oxidation. One common method includes the following steps:
Bromination: 2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Oxidation: The bromomethylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a more oxidized state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-fluorobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: In the preparation of functional materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and stability.
2-Fluorobenzoic acid: Lacks the bromomethyl group, limiting its use in substitution reactions.
4-(Chloromethyl)-2-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity.
Uniqueness: 4-(Bromomethyl)-2-fluorobenzoic acid is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTLFAWLFXOZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2868366.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2868368.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide](/img/structure/B2868378.png)
